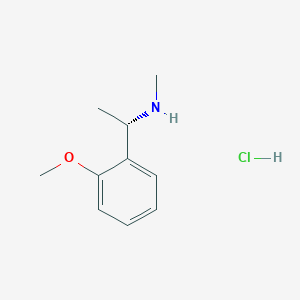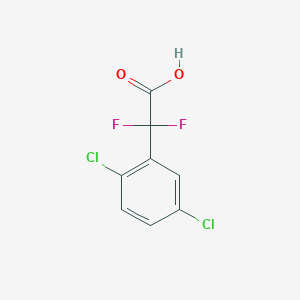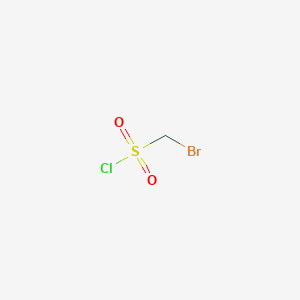
Methyl 2-(3-fluoro-4-nitrophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-fluoro-4-nitrophenyl)acetate is a chemical compound with the CAS Number: 169339-41-7 . Its molecular formula is C9H8FNO4 . It is a colorless to white to yellow liquid or semi-solid or solid .
Molecular Structure Analysis
The molecular weight of this compound is 213.16 . The InChI Key for this compound is RUUXLCCTIXFRER-UHFFFAOYSA-N . Unfortunately, the specific details about the molecular structure were not found in the search results.Physical and Chemical Properties Analysis
This compound is stored in a dry room at room temperature . The compound is soluble, with a solubility of 1.26 mg/ml .Wissenschaftliche Forschungsanwendungen
Microglial Activation and β-Amyloid Deposit Reduction
A study by Jantzen et al. (2002) in "The Journal of Neuroscience" investigated a derivative of a nonsteroidal anti-inflammatory drug, which showed promise in reducing β-amyloid loads and Congo red staining in transgenic mice. This research suggests potential benefits in the treatment of Alzheimer's dementia Jantzen et al., 2002.
Enzyme Studies
Naughton and Sanger (1961) in "The Biochemical journal" conducted research on enzymes, demonstrating the utility of fluorometric methods in enzyme activity studies Naughton & Sanger, 1961.
Organic Phosphorus Compounds
Maier (1990) in "Phosphorus Sulfur and Silicon and The Related Elements" described the synthesis and properties of various organic phosphorus compounds, highlighting their potential as inhibitors and botryticides Maier, 1990.
Chromogenic Substrates for Esterases
Levine, Lavis, and Raines (2008) in "Molecules" discussed the creation of a stable chromogenic substrate for esterases, a development that could be useful in various assays Levine et al., 2008.
Nonlinear Optical Properties of Hydrazones
Naseema et al. (2010) in "Optics and Laser Technology" studied the nonlinear optical properties of certain hydrazones, indicating their potential in optical device applications Naseema et al., 2010.
Fluorescence-Based Technologies
Park et al. (2015) in "ACS combinatorial science" reported on the synthesis of new fluorophores, which could be useful as fluorescent probes in biomedical applications Park et al., 2015.
Cancer Chemoprevention Agents
Boone, Kelloff, and Malone (1990) in "Cancer research" identified several compounds with chemopreventive activity in animal models, suggesting their potential in cancer prevention Boone et al., 1990.
Nitration of Phenols and Phenyl Acetates
Clewley et al. (1989) in "Tetrahedron" explored the nitration of phenols and phenyl acetates, contributing to our understanding of organic chemistry processes Clewley et al., 1989.
Positron Emission Tomography Probes
Celen et al. (2008) in "Bioconjugate chemistry" synthesized and evaluated compounds as potential PET tracers for visualizing gene expression Celen et al., 2008.
DNA-Binding Studies and Biological Activities
Tahir et al. (2015) in "Journal of Molecular Structure" conducted DNA interaction studies with certain nitrosubstituted acylthioureas, showing their potential in various biological activities Tahir et al., 2015.
Antimalarial Activity
Werbel et al. (1986) in "Journal of medicinal chemistry" presented research on antimalarial activity of certain compounds, highlighting their potential in treating malaria Werbel et al., 1986.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-(3-fluoro-4-nitrophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-15-9(12)5-6-2-3-8(11(13)14)7(10)4-6/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUXLCCTIXFRER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(4-Ethylphenoxy)-6-{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine](/img/structure/B2658394.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2658395.png)



![Tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate](/img/structure/B2658405.png)

![6-Tert-butyl-2-[1-(3,3-diphenylpropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2658409.png)


![N-{1-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B2658413.png)
![Ethyl ({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-4H-1,2,4-triazol-3-YL}thio)acetate](/img/structure/B2658414.png)
![5-Bromo-2-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2658415.png)
![4,5-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2658416.png)
